molecular formula C12H6ClF3N2O3 B1487052 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol CAS No. 161949-57-1

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol

Cat. No.: B1487052
CAS No.: 161949-57-1
M. Wt: 318.63 g/mol
InChI Key: RMQDKZZDTHCVOU-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol is a useful research compound. Its molecular formula is C12H6ClF3N2O3 and its molecular weight is 318.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental and Occupational Toxicology

4-Chloro-1-nitrobenzene, a structurally similar compound to 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol, has been studied for its oxidizing properties which can lead to methemoglobinemia and hemolysis, especially following skin exposure. These studies provide insight into the toxicity and health impacts of chemical compounds used in industrial settings, contributing to the understanding of their safety profiles and necessary protective measures in occupational environments (Yu et al., 2022).

Metabolic Pathway Analysis

Research has been conducted to understand the metabolic pathways of related compounds like p-chloronitrobenzene (p-CNB), providing valuable information on the biological processing of these chemicals in the human body. This knowledge is essential for assessing the risks associated with exposure and for the development of therapeutic interventions in cases of poisoning (Yoshida, Tabuchi, & Andoh, 1992).

Understanding Neurotoxicity

Studies on organophosphorus and pyrethroid compounds, which are widely used insecticides and are developmental neurotoxicants, are crucial for understanding the extent of environmental exposure, especially in vulnerable populations like preschool children. This research informs public health policies on the regulation and use of these chemicals, highlighting the significance of monitoring and controlling exposure to potentially harmful substances (Babina et al., 2012).

Toxicity and Industrial Safety

The toxicity profile of compounds like 5-amino-2-(trifluoromethyl)pyridine, used as an intermediate in pharmaceutical product synthesis, underscores the need for caution in industrial production due to the potential for serious health effects, including methemoglobinemia and toxic encephalopathy (Tao et al., 2022).

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O3/c13-8-4-7(12(14,15)16)5-17-11(8)6-1-2-10(19)9(3-6)18(20)21/h1-5,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQDKZZDTHCVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.